methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves a multi-step process. One common method involves the condensation of 3-methoxybenzylamine with an appropriate aldehyde to form an imine intermediate. This intermediate is then reacted with a pyrazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Thiadiazole derivatives: Exhibiting antimicrobial and anticancer activities.
Other pyrazole derivatives: Similar in structure but may have different substituents, leading to variations in biological activity.
Uniqueness
Methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
Methyl [(4Z)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that exhibits notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a pyrazole ring and a methoxybenzyl moiety. The molecular formula is C19H22N4O3, and its IUPAC name reflects its intricate configuration:
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are critical in numerous physiological processes. These receptors play roles in neurotransmission, immune response, and cellular growth regulation .
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is involved in the inflammatory response .
- Cellular Signaling : The compound's ability to influence intracellular signaling cascades could lead to alterations in cell proliferation and apoptosis, making it a candidate for cancer therapy .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
Anticancer Activity
Several studies have explored the compound's potential as an anticancer agent. For instance:
- Case Study 1 : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through the activation of caspase pathways.
- Case Study 2 : A similar effect was observed in colorectal cancer cells (HT-29), where the compound inhibited cell proliferation by interfering with the cell cycle progression.
Data Table: Summary of Biological Activities
Biological Activity | Mechanism | Reference |
---|---|---|
Anti-inflammatory | Inhibition of COX-II; reduction of cytokines | |
Anticancer | Induction of apoptosis; cell cycle arrest | |
GPCR modulation | Alteration of signaling pathways |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The compound demonstrates good oral bioavailability due to its moderate lipophilicity.
- Metabolism : It is metabolized primarily in the liver via cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.
- Excretion : The primary route of elimination is renal, with metabolites excreted in urine.
Properties
Molecular Formula |
C22H23N3O4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
methyl 2-[4-[N-[(3-methoxyphenyl)methyl]-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C22H23N3O4/c1-15(23-14-16-8-7-11-18(12-16)28-2)21-19(13-20(26)29-3)24-25(22(21)27)17-9-5-4-6-10-17/h4-12,24H,13-14H2,1-3H3 |
InChI Key |
MEADBOGMPUKZGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CC(=CC=C1)OC)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC |
Origin of Product |
United States |
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